molecular formula C4H9NOS B14356558 2-Methyl-3-sulfanylpropanamide CAS No. 91922-37-1

2-Methyl-3-sulfanylpropanamide

Cat. No.: B14356558
CAS No.: 91922-37-1
M. Wt: 119.19 g/mol
InChI Key: AHOVYFXGVWHOFW-UHFFFAOYSA-N
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Description

2-Methyl-3-sulfanylpropanamide is a propanamide derivative featuring a methyl group at the second carbon and a sulfanyl (-SH) group at the third carbon of the propane backbone. This compound’s structure grants it unique reactivity, particularly in nucleophilic and redox reactions due to the thiol moiety. Its synthesis often involves refluxing in methanol with hydrazine hydrate (N₂H₄·H₂O) under nitrogen, followed by sequential functionalization steps to introduce the sulfanyl group . Potential applications include pharmaceutical intermediates or ligands in catalysis, though its exact biological activity remains less explored compared to derivatives with aromatic or heterocyclic substituents.

Properties

CAS No.

91922-37-1

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

2-methyl-3-sulfanylpropanamide

InChI

InChI=1S/C4H9NOS/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H2,5,6)

InChI Key

AHOVYFXGVWHOFW-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methylpropanamide with thiol-containing reagents under controlled conditions. For example, the reaction of 2-methylpropanamide with hydrogen sulfide (H2S) in the presence of a catalyst can yield 2-Methyl-3-sulfanylpropanamide. Another method involves the use of thiourea as a sulfur source, which reacts with 2-methylpropanamide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Methyl-3-sulfanylpropanamide may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2-Methyl-3-sulfanylpropanamide.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-sulfanylpropanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or alkoxylated derivatives

Scientific Research Applications

2-Methyl-3-sulfanylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-sulfanylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial and antioxidant effects. The compound’s ability to interact with enzymes and proteins makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and synthesis pathways among 2-Methyl-3-sulfanylpropanamide and related compounds:

Compound Name Structural Features Synthesis Method Key Properties/Applications
2-Methyl-3-sulfanylpropanamide - Methyl (C2), sulfanyl (C3) Reflux in MeOH/N₂H₄·H₂O, followed by thiolation High thiol reactivity; potential intermediate for drug design.
3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid - Fluorophenyl-sulfanyl (C3), hydroxyl (C2), methyl (C2) Derived from Bicalutamide-related impurities; aqueous Na₂CO₃-mediated coupling Enhanced stability due to aromatic ring; used in impurity profiling of pharmaceuticals .
3-[5-[(3-Chlorophenyl)methylsulfanyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide - Triazole core, chlorophenyl-methoxysulfanyl, methoxyphenyl Multi-step heterocyclic synthesis with CS₂/KOH reflux Designed for targeted bioactivity (e.g., enzyme inhibition); improved pharmacokinetics .
(2S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(2-oxoindolin-3-yl)propanamide - Indole-oxo group, cyclooctylethyl, butylamino Acidic cleavage with HCl/DMSO Complex structure for receptor binding; explored in neurological drug development .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - Thiophene ring, methylamino, hydroxyl USP-reported impurity profile Pharmacologically relevant (e.g., drospirenone intermediates); controlled impurity levels .

Reactivity and Stability Comparisons

  • Thiol Group Reactivity: 2-Methyl-3-sulfanylpropanamide exhibits higher nucleophilicity compared to fluorophenyl-sulfanyl derivatives (e.g., 3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic acid), where the electron-withdrawing fluorine reduces thiol activity .
  • Steric Effects : Bulkier substituents, such as the triazole and methoxyphenyl groups in ’s compound, hinder thiol oxidation but improve metabolic stability .
  • Synthetic Complexity : Compounds with heterocycles (e.g., triazoles, thiophenes) require multi-step syntheses (e.g., CS₂/KOH reflux for triazole formation) , whereas simpler derivatives like 2-Methyl-3-sulfanylpropanamide are synthesized in fewer steps .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : 2-Methyl-3-sulfanylpropanamide’s simplicity makes it a versatile scaffold for derivatization, while ’s triazole-containing compound is optimized for specific target binding .
  • Impurity Profiling : Fluorophenyl-sulfanyl derivatives are critical in quality control for drugs like Bicalutamide, where strict impurity thresholds are enforced .
  • Catalytic Applications : The thiol group in 2-Methyl-3-sulfanylpropanamide may serve as a ligand in metal coordination, whereas indole-containing analogs () are tailored for biological systems .

Key Research Findings

  • Synthetic Efficiency : 2-Methyl-3-sulfanylpropanamide’s synthesis achieves >80% yield under optimized reflux conditions, outperforming triazole derivatives (50–60% yields) .
  • Stability Studies : Thiol-containing compounds degrade faster under oxidative conditions than their aryl-sulfanyl counterparts, necessitating stabilizers like DMSO in storage .
  • Biological Activity : Triazole and indole derivatives show micromolar IC₅₀ values in enzyme assays, whereas 2-Methyl-3-sulfanylpropanamide’s activity remains unquantified .

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